molecular formula C9H13ClN2 B8538915 [4-(Aminomethyl)-3-chlorophenyl]dimethylamine

[4-(Aminomethyl)-3-chlorophenyl]dimethylamine

Cat. No. B8538915
M. Wt: 184.66 g/mol
InChI Key: DEZBIXXCKOEFCW-UHFFFAOYSA-N
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Patent
US08212032B2

Procedure details

To a solution of 2-chloro-4-(dimethylamino)benzonitrile (0.76 g, 4.21 mmol) in THF (5 mL) was added 1M LiAlH4/I2 in THF (8.41 ml, 8.41 mmol, as prepared in Step 2 of Intermediate 3). The mixture was stirred for 10 min, at which time LCMS indicated the formation of the desired product. Water (15 mL) was added to the mixture, which was acidified to pH=2 with 6N HCl. The aqueous layer was separated and washed with Et2O (2×25 mL). The aqueous layer was then basified with 6N NaOH, and extracted with Et2O (3×30 mL). The organics were dried over Na2SO4. The ether layer was evacuated to ⅓ volume at which time 8 mL of 1M HCl in ether solution was added. After stirring for 10 minutes, solids precipitated from solution. The solids were filtered, washed with ether and dried to afford the title compound (1.0 g, 92%) as a light yellow solid. MS (ES+): m/e 185.0 [M+H]+.
Quantity
0.76 g
Type
reactant
Reaction Step One
Name
LiAlH4 I2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
8.41 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8]([N:10]([CH3:12])[CH3:11])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[H-].[H-].[H-].[H-].[Li+].[Al+3].II>C1COCC1>[NH2:5][CH2:4][C:3]1[CH:6]=[CH:7][C:8]([N:10]([CH3:11])[CH3:12])=[CH:9][C:2]=1[Cl:1] |f:1.2.3.4.5.6.7|

Inputs

Step One
Name
Quantity
0.76 g
Type
reactant
Smiles
ClC1=C(C#N)C=CC(=C1)N(C)C
Name
LiAlH4 I2
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3].II
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
8.41 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 min, at which time LCMS
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NCC1=C(C=C(C=C1)N(C)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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